![molecular formula C21H23FN6O B2620901 N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291842-82-4](/img/structure/B2620901.png)
N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C21H23FN6O and its molecular weight is 394.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex compound that has attracted attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring connected to a piperazine moiety and an ethylphenyl group, with a fluorophenyl substituent. The presence of fluorine is notable as it can enhance the compound's lipophilicity and stability, potentially influencing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity . For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.
Case Study:
A study evaluated the cytotoxic effects of triazole derivatives on MDA-MB-231 breast cancer cells. The results showed that certain derivatives significantly increased the levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis rates compared to controls .
Antimicrobial Activity
Preliminary investigations suggest that the compound may also possess antimicrobial properties . Compounds with similar structures have been tested against various bacterial strains, demonstrating noteworthy inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 μg/mL |
Similar Triazole Derivative A | S. aureus | 10 μg/mL |
Similar Triazole Derivative B | P. aeruginosa | 12 μg/mL |
The biological activity of the compound is hypothesized to be mediated through multiple mechanisms:
- Enzyme Inhibition : The triazole ring may inhibit enzymes critical for cancer cell proliferation.
- Receptor Binding : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological activities.
- Antioxidant Effects : Some studies suggest that triazole derivatives exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.
Research Highlights:
Recent studies have focused on the pharmacological potentials of triazole derivatives, highlighting their roles as enzyme inhibitors and their capacity to induce apoptosis in cancer cells . Furthermore, ongoing research aims to elucidate the structure–activity relationship (SAR) to better understand how modifications in chemical structure can enhance biological efficacy.
Eigenschaften
IUPAC Name |
[5-(4-ethylanilino)triazolidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-2-15-3-7-17(8-4-15)23-20-19(24-26-25-20)21(29)28-13-11-27(12-14-28)18-9-5-16(22)6-10-18/h3-10,19-20,23-26H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBCUXKSRGLORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.